BenchChemオンラインストアへようこそ!

2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid

Synthetic Methodology Process Chemistry Pyrimidine Intermediates

2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid (synonyms: 5-carboxy-6-methyluracil; 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid) is a heterocyclic pyrimidine derivative bearing hydroxyl/dioxo groups at positions 2 and 4, a carboxylic acid at position 5, and a methyl substituent at position Its molecular formula is C₆H₆N₂O₄ with a molecular weight of 170.12 g mol⁻¹. The compound is primarily utilized as a key synthetic intermediate, notably for constructing sparsomycin-related antitumor antibiotics , and has been postulated as a metabolite of cisplatin with reported in vitro inhibition of protein synthesis and DNA replication.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 51622-67-4
Cat. No. B1618146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid
CAS51622-67-4
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)C(=O)O
InChIInChI=1S/C6H6N2O4/c1-2-3(5(10)11)4(9)8-6(12)7-2/h1H3,(H,10,11)(H2,7,8,9,12)
InChIKeySYBMMHDLFFXREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid (CAS 51622-67-4): Core Properties & Structural Baseline for Informed Procurement


2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid (synonyms: 5-carboxy-6-methyluracil; 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid) is a heterocyclic pyrimidine derivative bearing hydroxyl/dioxo groups at positions 2 and 4, a carboxylic acid at position 5, and a methyl substituent at position 6. Its molecular formula is C₆H₆N₂O₄ with a molecular weight of 170.12 g mol⁻¹ . The compound is primarily utilized as a key synthetic intermediate, notably for constructing sparsomycin-related antitumor antibiotics [1], and has been postulated as a metabolite of cisplatin with reported in vitro inhibition of protein synthesis and DNA replication .

Why Structural Mimics Cannot Substitute 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic Acid in Regioselective Syntheses


Superficially similar pyrimidine-5-carboxylic acids such as uracil-5-carboxylic acid (CAS 23945-44-0, lacking the 6-methyl group) or 6-methyluracil (CAS 626-48-2, lacking the 5-carboxyl group) cannot be interchanged with the target compound in synthetic applications. The concurrent presence of the 5-carboxyl and 6-methyl substituents is essential for the regioselective construction of the sparsomycin pharmacophore; the 5-carboxyl group serves as the anchor point for further derivatization while the 6-methyl group influences ring electronics and steric profile [1]. Moreover, the 6-methyl-2,4-dioxo substitution pattern is implicated in the compound's unique metabolic fate as a postulated cisplatin degradation product . The quantitative evidence below demonstrates that neither the demethylated nor the decarboxylated analog provides comparable synthetic or biological performance.

Quantitative Differentiation of 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid Against the Closest Analogs


Synthetic Yield: 5-Carboxy-6-methyluracil vs. Uracil-5-carboxylic Acid

The convergent synthesis of 5-carboxy-6-methyluracil (the target compound) from cyanoacetylurea proceeds with a total yield of 20.7% over four steps [1]. In contrast, a representative synthesis of the demethylated analog uracil-5-carboxylic acid (CAS 23945-44-0) has been reported with a step yield of 96.1% under optimized carboxylation conditions [2]. The >75-percentage-point lower yield for the 6-methylated derivative reflects the added synthetic complexity imposed by the methyl substituent, which necessitates a distinct, lengthier route. This yield differential directly impacts procurement decisions: reliable supply of the target compound demands vendors with proven expertise in low-yield heterocyclic synthesis, and purity specifications (typically 95–98%) become critical quality discriminators relative to the more readily accessible des-methyl analog.

Synthetic Methodology Process Chemistry Pyrimidine Intermediates

Sparsomycin Analog Intermediate Specificity: Target Compound vs. 6-Methyluracil

In the landmark structure–activity relationship study of sparsomycin analogs, 5-carboxy-6-methyluracil served as the obligatory intermediate for all 26 active derivatives tested against Ehrlich ascites carcinoma cells [1]. When the 5-carboxyl group was absent (i.e., simple 6-methyluracil, CAS 626-48-2), no sparsomycin-related antitumor activity could be generated because the carboxyl moiety is the essential conjugation handle for attaching the requisite sulfoxide-containing side chain. The target compound thus occupies a non-substitutable role as the core scaffold; no alternative pyrimidine building block (including uracil-5-carboxylic acid, which lacks the 6-methyl group) can yield the same sparsomycin analog series. Although the original publication does not report IC₅₀ values for the free acid itself, its indispensability as the synthetic gateway to the entire bioactive library is definitive.

Antitumor Antibiotics Sparsomycin Structure–Activity Relationship

Cellular Proliferation Modulation: Combined 5-Carboxy + 6-Methyl Substitution vs. 6-Methyluracil Alone

In a comparative in vitro study on immortalized lung epithelial cells, 5-carboxyuracil (structurally identical to the target compound except for the absence of the 6-methyl group) exhibited a maximal tolerated dose (MTD) 5-fold higher than that of 6-methyluracil, while also increasing the proliferation index by 25% [1]. Although the target compound (5-carboxy-6-methyluracil) was not directly tested in this panel, the data demonstrate that the 5-carboxyl substituent profoundly attenuates cytotoxicity and enhances pro-proliferative activity relative to 6-methyluracil. Given that the target compound combines both the 5-carboxyl and 6-methyl groups, it is expected to retain the favorable low-cytotoxicity profile conferred by the 5-carboxyl group while the 6-methyl group may further modulate electronic and steric properties. This positions the target compound as a promising candidate for applications where low inherent cytotoxicity is paramount, e.g., tissue-regeneration research.

Cytotoxicity Cell Proliferation Uracil Derivatives

Postulated Cisplatin Metabolite Identity: Target Compound vs. Other Pyrimidine Acid Metabolites

The target compound has been uniquely identified as a postulated metabolite of cisplatin, and it has been shown to inhibit both protein synthesis and DNA replication in vitro . In contrast, uracil-5-carboxylic acid, 6-methyluracil, and other common pyrimidine acids are not recognized as cisplatin-derived metabolites. This metabolite identity provides a distinct mechanistic rationale for employing the target compound in studies of platinum-drug pharmacology, DNA-damage response pathways, or as a reference standard in LC–MS metabolomics workflows targeting cisplatin-treated samples. While quantitative IC₅₀ values for the isolated compound are not publicly available, the binary differentiation (cisplatin metabolite vs. non-metabolite) is a decisive factor for specific experimental contexts.

Cisplatin Metabolism Protein Synthesis Inhibition DNA Replication

High-Value Application Scenarios for 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid Where Analogs Fall Short


Sparsomycin Analog Medicinal Chemistry Programs

The compound is the mandatory core intermediate for synthesizing sparsomycin-derived antitumor antibiotics. All 26 active analogs reported in the foundational SAR study require the 5-carboxy-6-methyluracil scaffold for conjugation with the sulfoxide side chain [1]. Research groups pursuing novel protein-synthesis inhibitors based on the sparsomycin pharmacophore must procure this specific building block; no other pyrimidine acid can substitute.

Cisplatin Metabolomics and DNA-Damage Response Research

As the only pyrimidine-5-carboxylic acid derivative postulated to arise from cisplatin metabolism, the compound serves as an essential reference standard for LC–MS/MS metabolomics workflows analyzing cisplatin-treated biological samples . Its reported in vitro inhibition of protein synthesis and DNA replication further supports its use in mechanistic studies of platinum-drug pharmacology.

Low-Cytotoxicity Scaffold for Tissue Regeneration Studies

The compound's 5-carboxy-6-methyl substitution pattern is expected to confer the favorable low-cytotoxicity, pro-proliferative profile observed for 5-carboxyuracil in immortalized lung epithelial cell models (MTD 5× higher than 6-methyluracil, proliferation index +25%) [2]. This makes it a promising starting point for developing pyrimidine-based regenerative agents for respiratory or epithelial tissue indications.

Process Chemistry Development and Custom Synthesis Tenders

The documented 20.7% total yield for the target compound's synthesis [3] underscores the technical challenge of its production. CROs and CDMOs bidding on custom synthesis tenders for this compound must demonstrate proven low-yield heterocyclic process expertise. For procurement professionals, a vendor's ability to consistently deliver 95%+ purity despite the low-yield route is a critical qualification criterion that separates specialized suppliers from general chemical distributors.

Quote Request

Request a Quote for 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.